molecular formula C23H27N5O2 B12159372 N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide

N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide

Cat. No.: B12159372
M. Wt: 405.5 g/mol
InChI Key: VAKKVQSODHECKT-UHFFFAOYSA-N
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Description

N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the piperazine and pyridine groups. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperazine Ring: This step often involves the reaction of the indole derivative with piperazine under basic conditions.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the piperazine-indole intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide: Known for its use as a reagent in organic synthesis.

    N-(pyridin-2-yl)amides: Commonly used in medicinal chemistry for drug development.

Uniqueness

N-[1-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide stands out due to its unique combination of an indole core, piperazine ring, and pyridine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[1-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]indol-4-yl]acetamide

InChI

InChI=1S/C23H27N5O2/c1-18(29)25-21-6-4-7-22-20(21)9-12-28(22)17-23(30)27-15-13-26(14-16-27)11-8-19-5-2-3-10-24-19/h2-7,9-10,12H,8,11,13-17H2,1H3,(H,25,29)

InChI Key

VAKKVQSODHECKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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